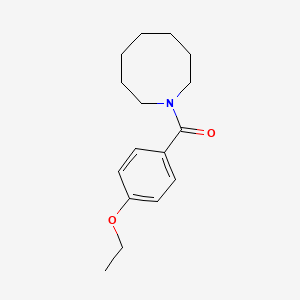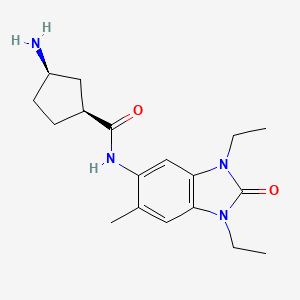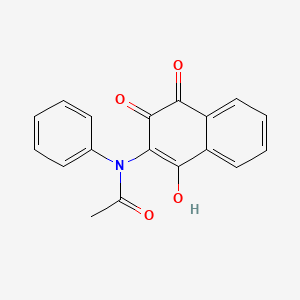
1-AZOCANYL(4-ETHOXYPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AZOCANYL(4-ETHOXYPHENYL)METHANONE, also known as azocan-1-yl-(4-ethoxyphenyl)methanone, is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by the presence of an azocane ring and an ethoxyphenyl group attached to a methanone moiety.
Métodos De Preparación
The synthesis of 1-AZOCANYL(4-ETHOXYPHENYL)METHANONE involves several steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of the desired cyclization products in good yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
1-AZOCANYL(4-ETHOXYPHENYL)METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-AZOCANYL(4-ETHOXYPHENYL)METHANONE has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases. Industrially, this compound might be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-AZOCANYL(4-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is likely that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparación Con Compuestos Similares
1-AZOCANYL(4-ETHOXYPHENYL)METHANONE can be compared with other similar compounds, such as indole derivatives, which also exhibit a wide range of biological activities . Some similar compounds include 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole and 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole . The uniqueness of this compound lies in its specific structural features, such as the azocane ring and ethoxyphenyl group, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
azocan-1-yl-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15-10-8-14(9-11-15)16(18)17-12-6-4-3-5-7-13-17/h8-11H,2-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCBKILAMWYVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-](/img/structure/B5393857.png)
![N-cyclopropyl-2-[3-(1-naphthoyl)piperidin-1-yl]acetamide](/img/structure/B5393863.png)
![2-{4-[(allylamino)sulfonyl]phenoxy}-N-isopropylpropanamide](/img/structure/B5393864.png)

![3-(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5393868.png)
![N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B5393870.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5393877.png)
![N-methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B5393884.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5393901.png)
![{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B5393908.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethyl-2-piperidin-1-ylpyrimidine-5-carboxamide](/img/structure/B5393915.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile](/img/structure/B5393922.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5393930.png)

